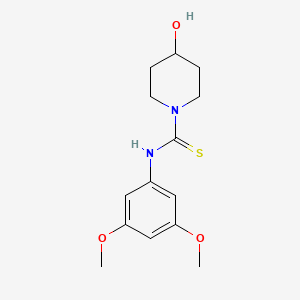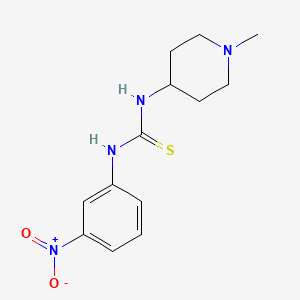![molecular formula C15H13BrN2O3 B5710652 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710652.png)
3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various studies related to cancer, inflammation, and microbial infections.
作用機序
The mechanism of action of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. This compound has also been shown to inhibit the growth of various bacteria and fungi, leading to a reduction in microbial infections.
実験室実験の利点と制限
One of the main advantages of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods without degradation. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are various future directions related to 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide. One of the most significant areas of research is the development of this compound derivatives with improved solubility and potency. Another area of research is the investigation of the potential of this compound as a treatment for other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its simple synthesis method, stability, and potential therapeutic properties make it an attractive compound for further research. However, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 3-bromoaniline with 2-methoxybenzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate. The resulting product is then treated with cyanamide to form the final compound. The synthesis of this compound is relatively simple and can be achieved through a one-pot reaction.
科学的研究の応用
3-bromo-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide has shown potential in various scientific research applications. One of the most significant areas of research related to this compound is cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential chemotherapeutic agent. This compound has also been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
This compound has also shown potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also shown antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential treatment for microbial infections.
特性
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-20-13-8-3-2-7-12(13)15(19)21-18-14(17)10-5-4-6-11(16)9-10/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFPMBSRHYGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON=C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5710595.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]methyl}benzoic acid](/img/structure/B5710601.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5710610.png)

![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)
![4-[(3-bromo-4,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5710639.png)

![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone](/img/structure/B5710647.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5710677.png)